2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid
Overview
Description
This compound belongs to the class of organic compounds known as alpha amino acid amides . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho -esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis
Benzoxazole is a bicyclic planar molecule . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization .Chemical Reactions Analysis
There has been a large upsurge in the synthesis of benzoxazole via different pathways . In 2020, Nguyen and co-authors introduced eosin Y as an effective photocatalyst to prepare benzoxazole derivatives . The reaction between 2-aminophenol and aldehyde in methyl cyanide or DMSO solvent using K 2 CO 3 as a base and TBHP (tert-butyl-hydroperoxide) oxidant was exposed to radiation under argon with a blue LED .Physical And Chemical Properties Analysis
The empirical formula of a similar compound, 2-methyl-1,3-benzoxazol-5-amine, is C8H8N2O . Its CAS Number is 72745-76-7 and its molecular weight is 148.16 .Scientific Research Applications
Synthetic Organic Chemistry
The synthesis of benzoxazole derivatives has seen significant advancements since 2018. Researchers have developed well-organized methodologies using 2-aminophenol as a precursor. These synthetic pathways involve reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones. Various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, have been employed .
Photocatalysis
In 2020, Nguyen et al. introduced eosin Y as an effective photocatalyst for preparing benzoxazole derivatives. The reaction between 2-aminophenol and aldehydes in methyl cyanide or DMSO solvent, using K2CO3 as a base and TBHP (tert-butyl-hydroperoxide) oxidant, was exposed to radiation under argon with a blue LED. This approach offers operational simplicity and easy workup .
Biological Activity Studies
Researchers have investigated the biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Concentration-response curves have been used to assess cell viability and inhibition. These studies contribute to understanding the compound’s potential therapeutic effects .
Eco-Friendly Pathways
Researchers explore eco-friendly synthetic pathways for benzoxazole derivatives. These pathways aim to minimize environmental impact while maintaining efficiency and yield. The use of green chemistry principles contributes to sustainable synthesis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-6-13-9-5-7(2-3-10(9)16-6)4-8(12)11(14)15/h2-3,5,8H,4,12H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPRBSRVFHECME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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